![molecular formula C16H15Cl2N3O2S B2371143 N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959535-30-9](/img/structure/B2371143.png)
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15Cl2N3O2S and its molecular weight is 384.28. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Anticonvulsant Activity
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives have been synthesized and evaluated for their affinity to GABAergic biotargets, with the aim of estimating their anticonvulsant activity using a PTZ-induced seizures model in mice. This research highlighted the pharmacophore role of the cyclic amide fragment in the manifestation of anticonvulsant activity. Despite the lack of significant anticonvulsant activity in the synthesized substances, this study established the importance of the NHCO cyclic fragment in anticonvulsant activity and recommended the docking methodology for optimizing screening models for anticonvulsant drugs (El Kayal et al., 2022).
Structural Aspects and Properties of Related Compounds
The structural aspects of two amide-containing isoquinoline derivatives have been studied, revealing insights into their gelation and crystalline properties upon treatment with various mineral acids. This research contributes to the understanding of how structural modifications in similar compounds can influence their physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Evaluation
A series of N-substituted derivatives of a similar compound has been synthesized and evaluated for their antibacterial and anti-enzymatic potential, highlighting the chemical versatility and potential pharmacological applications of compounds within this chemical class. This work underscores the multifunctional moieties' contribution to the biological activity of such compounds, offering insights into their potential therapeutic uses (Nafeesa et al., 2017).
Cytotoxic Evaluation of Quinazolinone-Oxadiazole Conjugates
The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their evaluation for cytotoxic effects against cancer cell lines have been explored, revealing the potential of such compounds in cancer therapy. This research demonstrates the utility of structurally related compounds in developing new anticancer agents, with specific derivatives showing notable cytotoxic activity (Hassanzadeh et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have been conducted, revealing remarkable antibacterial and antifungal activities. This research further supports the exploration of quinazolinone derivatives for antimicrobial applications, showcasing the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2010).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-6-5-9(7-12(11)18)19-14(22)8-24-15-10-3-1-2-4-13(10)20-16(23)21-15/h5-7H,1-4,8H2,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSVMIMKUHRUSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

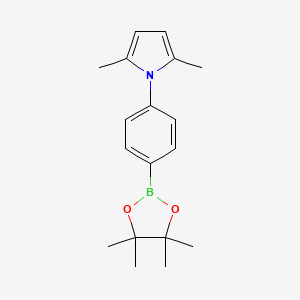
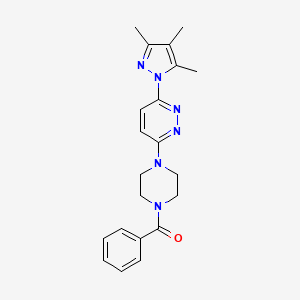
![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)
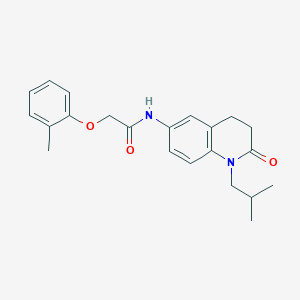
![3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2371065.png)
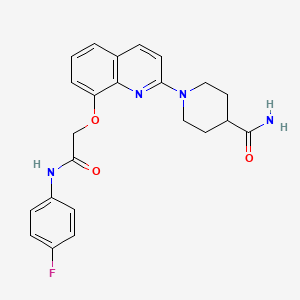
![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2371068.png)
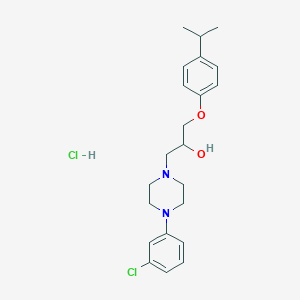
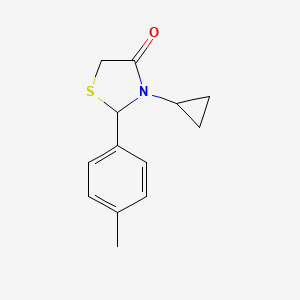
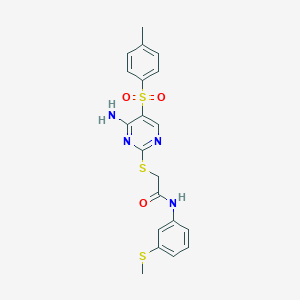
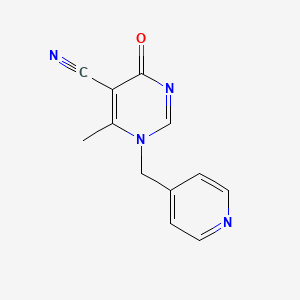
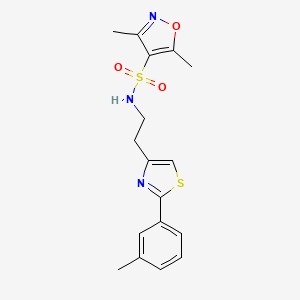
![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)